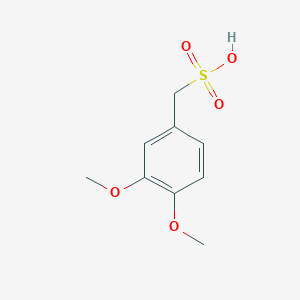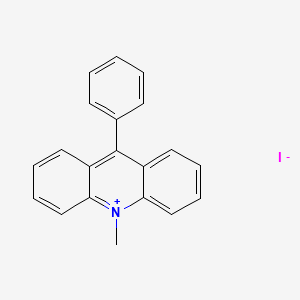
10-Methyl-9-phenylacridin-10-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-9-phenylacridin-10-ium iodide is an organic compound belonging to the acridinium family. It is characterized by the presence of a phenyl group at the 9-position and a methyl group at the 10-position of the acridinium core, with an iodide counterion. This compound is known for its photophysical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridin-10-ium iodide typically involves the alkylation of 9-phenylacridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-9-phenylacridin-10-ium iodide undergoes various chemical reactions, including:
Photoreduction: In the presence of light and a reducing agent, it can be reduced to 9,10-dihydro-10-methyl-9-phenylacridine.
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Oxidation: It can be oxidized to form acridone derivatives.
Common Reagents and Conditions
Photoreduction: Methanol and potassium carbonate under UV light.
Nucleophilic Substitution: Halide salts in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Photoreduction: 9,10-Dihydro-10-methyl-9-phenylacridine.
Nucleophilic Substitution: 10-Methyl-9-phenylacridin-10-ium chloride or bromide.
Oxidation: Acridone derivatives.
Aplicaciones Científicas De Investigación
10-Methyl-9-phenylacridin-10-ium iodide is used in various scientific research fields:
Chemistry: As a photoredox catalyst in organic synthesis.
Biology: In studies of cellular processes and as a fluorescent probe.
Industry: Used in the development of light-emitting devices and sensors.
Mecanismo De Acción
The mechanism of action of 10-Methyl-9-phenylacridin-10-ium iodide involves its ability to absorb light and undergo photochemical reactions. Upon excitation, it can transfer electrons to or from other molecules, acting as a photoredox catalyst. This property is utilized in various chemical transformations and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Mesityl-10-phenylacridinium tetrafluoroborate
- 9-Mesityl-10-methylacridin-10-ium iodide
- 10-Methyl-9-phenylacridinium perchlorate
Uniqueness
10-Methyl-9-phenylacridin-10-ium iodide is unique due to its specific photophysical properties, which make it an effective photoredox catalyst. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility.
Propiedades
Número CAS |
56733-21-2 |
|---|---|
Fórmula molecular |
C20H16IN |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
10-methyl-9-phenylacridin-10-ium;iodide |
InChI |
InChI=1S/C20H16N.HI/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
Clave InChI |
MWZUQHAUNYTUOJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
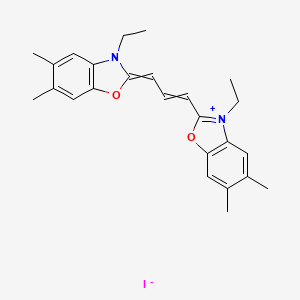
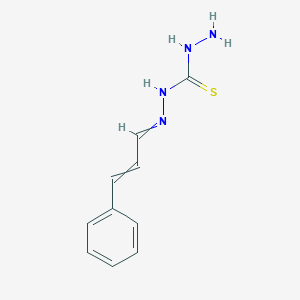

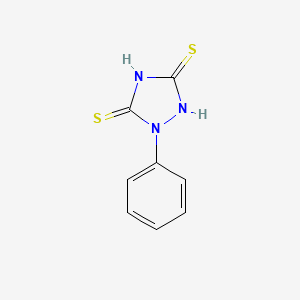
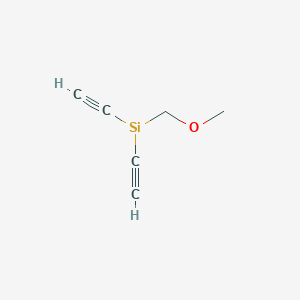
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

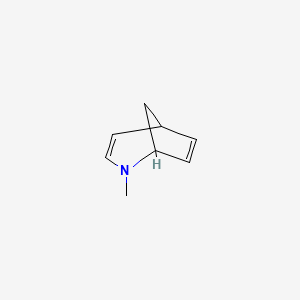

![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
